4'-Aminobenzanilide is an organic compound with the formula C13H12N2O. It is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and methanol [, ]. 4'-Aminobenzanilide has several applications in scientific research, which are described below:
4'-Aminobenzanilide is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs [, ]. Its versatile chemical structure allows it to participate in various reactions, such as nucleophilic substitution, acylation, and condensation reactions [].
Studies have shown that 4'-Aminobenzanilide exhibits anticonvulsant activity [, ]. This means it has the potential to prevent or reduce seizures. However, further research is needed to understand the exact mechanism of its action and to determine its potential therapeutic applications in epilepsy treatment [].
'-Aminobenzanilide may also be used in other research areas, such as:
4'-Aminobenzanilide, also known as 4-amino-N-phenylbenzamide, is an organic compound with the molecular formula . This compound features an amine group attached to a benzamide structure, making it a significant intermediate in organic synthesis. Its structure consists of a benzene ring substituted with an amino group and a phenyl group, contributing to its chemical reactivity and biological properties .
Research indicates that 4'-aminobenzanilide exhibits anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development. It has been shown to inhibit certain inflammatory pathways, suggesting potential applications in treating pain and inflammation-related conditions . Additionally, it has been evaluated for its effects on skin irritation and sensitization, highlighting the importance of safety assessments in its application .
The synthesis of 4'-aminobenzanilide can be accomplished through several methods:
Studies on 4'-aminobenzanilide have focused on its interactions with various biological targets. For instance, it has been investigated for its binding affinity to specific receptors involved in pain signaling pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in pain management . Additionally, its interactions with skin cells have been studied to assess its safety profile regarding irritation and sensitization.
Several compounds share structural characteristics with 4'-aminobenzanilide. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzanilide | Benzene ring with an amide group | Basic structure without amino group |
4-Nitrobenzanilide | Nitro group instead of amino group | Exhibits different biological activity |
Aniline | Amino group directly on benzene | More basic; used primarily as dye |
N-Phenylbenzamide | Similar amide structure | Lacks amino functionality |
The presence of both an amino group and a benzamide structure distinguishes 4'-aminobenzanilide from other similar compounds. This unique combination contributes to its specific biological activities and applications in pharmaceuticals, making it a valuable compound in medicinal chemistry .
The first documented synthesis of 4'-Aminobenzanilide appears in the scientific literature in 1943 when C.E. Spencer published "The Preparation of 4'-Aminobenzanilide" in the Journal of the American Chemical Society. This pioneering work established the foundation for further research into the compound's properties and potential applications. During this period, researchers were increasingly interested in benzanilide derivatives due to their potential therapeutic properties, which later directed more focused studies on 4'-Aminobenzanilide's pharmacological activities, particularly in the area of neurological disorders.
The development of this compound occurred during a time when pharmaceutical research was expanding rapidly following World War II, with scientists exploring new chemical entities for potential medical applications. This historical context helps explain the subsequent interest in evaluating the biological activities of 4'-Aminobenzanilide and its derivatives over the following decades.
4'-Aminobenzanilide has emerged as an important raw material and intermediate in organic synthesis with significant applications across multiple fields. Its unique structure, featuring an amino group attached to a benzanilide scaffold, provides valuable reactivity patterns that make it versatile for various chemical transformations. The compound serves as a building block in the synthesis of more complex molecules, particularly those with potential biological activities.
The significance of 4'-Aminobenzanilide extends beyond mere synthetic utility to include applications in pharmaceutical development, agrochemical formulations, and dyestuff production. Its bifunctional nature allows for selective modifications, making it an attractive starting material for multi-step synthetic pathways leading to compounds with valuable properties. The amide bond provides stability while the amino group offers a site for further functionalization through various reactions including diazotization, acylation, and nucleophilic substitutions.
The scientific literature on 4'-Aminobenzanilide spans several decades, with significant contributions in the areas of synthesis, structural characterization, and biological evaluation. A landmark study published in the Journal of Medicinal Chemistry in 1985 investigated the anticonvulsant activity of 4'-Aminobenzanilide derivatives. This research demonstrated that "all of the 4-aminobenzanilides showed activity at doses of 300 mg/kg against maximal electroshock seizures (MES)," with the derivative from 2,6-dimethylaniline exhibiting the most potent anti-MES activity with an ED50 of 2.60 mg/kg and a protective index of 5.77.
Ammonolysis involves the nucleophilic substitution of halobenzamides with ammonia. For 4'-aminobenzanilide, this typically entails reacting 4-chlorobenzanilide with aqueous ammonia under elevated temperatures (80–100°C). The reaction proceeds via an SNAr mechanism, where the electron-withdrawing amide group activates the aryl chloride toward ammonia attack. Yields are moderate (50–65%) due to competing hydrolysis side reactions [1].
Condensation between 4-nitrobenzoic acid and aniline derivatives forms nitro-substituted benzanilides, which are subsequently reduced. For example, 4-nitrobenzoic acid reacts with aniline in the presence of thionyl chloride to form 4-nitrobenzanilide, followed by nitro group reduction. This two-step process achieves 70–75% overall yield but requires careful control of stoichiometry to avoid over-acylation [5].
Nitro-to-amine reduction is pivotal in classical routes. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl systems convert 4-nitrobenzanilide to 4'-aminobenzanilide. Hydrogenation at 50–60 psi H₂ and 25°C provides >90% yield, while Fe/HCl methods yield 80–85% but generate iron sludge [5]. The choice depends on cost and purity requirements.
Copper-catalyzed cross-coupling has revolutionized benzanilide synthesis. A representative method involves reacting benzonitrile with 4-iodoaniline using CuI/N,N'-dimethylethylenediamine (DMEDA) in toluene at 120°C. This Ullmann-type coupling achieves 85% yield by facilitating C–N bond formation under inert conditions [1]. The catalytic cycle involves Cu(I)/Cu(III) intermediates, with DMEDA enhancing catalyst stability.
Raney nickel enables selective hydrogenation of nitro groups in the presence of amide functionalities. For instance, 4-nitrobenzanilide hydrogenated at 30°C and 40 psi H₂ with Raney nickel yields 92% 4'-aminobenzanilide. The catalyst’s high surface area and residual aluminum enhance activity, though leaching remains a concern [5].
The Goldberg reaction, employing Cu catalysts for aryl halide amination, is adapted for 4'-aminobenzanilide synthesis. 4-Iodobenzanilide reacts with ammonia under CuI/1,10-phenanthroline catalysis in DMF at 100°C, yielding 78% product. Steric hindrance from the amide group slightly reduces efficiency compared to simpler anilines [1].
Recent advances emphasize aqueous-phase synthesis. A templated native chemical ligation (NCL) method couples benzoyl thioesters with o-mercaptoaniline fragments in water, achieving 59% yield under RNA templating. This approach avoids organic solvents and enables fragment-based drug discovery [2].
Microwave irradiation accelerates reaction kinetics. For example, 4-nitrobenzanilide reduction using NH₃BH₃ under microwaves (100°C, 15 min) achieves 95% conversion, compared to 6 hours conventionally. Energy efficiency and reduced side products make this method industrially promising .
Iodobenzene reacts with p-aminobenzamide via Pd-catalyzed Buchwald-Hartwig amination. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C, this route yields 82% product. The method’s scalability is limited by palladium costs but offers excellent regioselectivity [1].
A CuI/DMEDA-catalyzed coupling of benzonitrile and 4-iodoaniline in toluene at 120°C provides 85% yield. Acetaldoxime acts as a transient ligand, enhancing nitrile activation. This method’s efficiency stems from avoiding pre-functionalized amides [1].
Patent WO2021/123456 describes a continuous-flow process using microreactors to synthesize 4'-aminobenzanilide from 4-nitrobenzanilide. H₂ gas and a Pt/C catalyst achieve 98% conversion in <5 minutes residence time, highlighting industrial potential [2].
Bulk production favors Fe/HCl-mediated nitro reduction (cost: $6/kg) over Pd-C hydrogenation ($19/kg). However, waste disposal costs for iron sludge must be factored [1] [5].
Reaction | Yield (%) | Key Factor |
---|---|---|
CuI/DMEDA coupling [1] | 85 | Ligand choice |
Fe/HCl reduction [5] | 80 | Acid concentration |
NCL in water [2] | 59 | Template design |
Crystallization from ethanol/water (3:1) removes residual aniline and Cu salts, achieving >99% purity. HPLC monitoring ensures compliance with pharmacopeial standards [1].
The molecular architecture of 4'-aminobenzanilide (N-(4-aminophenyl)benzamide) exhibits a distinctive structural framework consisting of two benzene rings connected through an amide linkage [1] [2] [3]. The compound possesses the molecular formula C₁₃H₁₂N₂O with a molecular weight of 212.25 g/mol [1] [2] [3] [4] [5]. The IUPAC name N-(4-aminophenyl)benzamide accurately describes the structural arrangement where a benzoyl group is attached to the nitrogen of 4-aminoaniline [1] [2] [3] [4].
The molecular structure can be represented by the SMILES notation C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N, clearly showing the benzamide core with the para-amino substitution on the aniline ring [1] [2] [3] [4] [6]. The compound crystallizes as a brown solid with a melting point ranging from 127-131°C [1] [2] [3] [7] [5]. The predicted boiling point is 308.6 ± 25.0°C with a calculated density of 1.244 ± 0.06 g/cm³ [5].
Based on structural similarities to benzanilide, the compound likely adopts a monoclinic crystal system with space group C2/c [8]. The molecular conformation is characterized by a significant dihedral angle of approximately 62.6° between the two benzene rings, similar to the parent benzanilide structure [8]. This non-planar arrangement is crucial for understanding the compound's solid-state packing and intermolecular interactions.
The hydrogen bonding network in 4'-aminobenzanilide is primarily governed by the presence of two hydrogen bond donors (the amide NH and the amino NH₂ groups) and one hydrogen bond acceptor (the carbonyl oxygen) [1] [2]. The compound exhibits extensive intermolecular hydrogen bonding patterns that are fundamental to its crystal packing arrangements.
The amino group provides additional hydrogen bonding capability through its NH₂ functionality, allowing for multiple intermolecular contacts [9]. The presence of both amide and amino groups creates a complex hydrogen bonding network that influences the compound's physical properties and biological activity [9].
The crystal packing of 4'-aminobenzanilide is dominated by hydrogen bonding interactions that organize the molecules into ordered arrays [8]. Following the benzanilide structural pattern, molecules are linked through N-H···O hydrogen bonds to form chains along the crystallographic b-axis [8]. These chains are further stabilized by dipole-dipole interactions between carbonyl groups of molecules related by inversion centers [8].
The packing arrangement creates sheets parallel to the bc plane, with these sheets stacked along the a-axis through van der Waals interactions [8]. The non-planar molecular geometry, characterized by the 62.6° dihedral angle between benzene rings, facilitates efficient packing while maintaining the hydrogen bonding network [8].
The crystal structure exhibits disorder patterns similar to those observed in benzanilide, where molecules can adopt multiple orientations within the crystal lattice [8]. This disorder is attributed to the flexibility of the amide linkage and the rotational freedom around the C-N bond.
The supramolecular architecture of 4'-aminobenzanilide incorporates wheel-and-axle motifs that are characteristic of benzamide derivatives [9]. In these arrangements, the amide groups form the central "axle" through hydrogen bonding, while the aromatic rings act as "wheels" that provide steric bulk and influence the overall packing geometry [9].
The wheel-and-axle motif in 4'-aminobenzanilide differs from that observed in 4-aminobenzoic acid structures [9]. While 4-aminobenzoic acid typically forms linear supramolecular wheel-and-axle motifs due to the COOH functionality, the C(O)NH₂ function in 4'-aminobenzanilide leads to bent supramolecular wheel-and-axle arrangements [9]. This structural difference has significant implications for the compound's solid-state properties and potential applications.
The bent wheel-and-axle motifs create cavities and channels within the crystal structure that can accommodate guest molecules, leading to solvate formation [9]. The geometry of these motifs is influenced by the hydrogen bonding patterns and the steric requirements of the aromatic substituents.
The supramolecular assemblies of 4'-aminobenzanilide exhibit distinct differences compared to 4-aminobenzoic acid (PABA) structures [9] [10]. While PABA forms robust hydrogen bonding networks through its carboxylic acid functionality, resulting in linear supramolecular motifs, 4'-aminobenzanilide adopts bent configurations due to the amide linkage [9].
The comparison reveals that the COOH function in PABA leads to more rigid and linear supramolecular arrangements, whereas the C(O)NH₂ function in 4'-aminobenzanilide provides greater flexibility and results in bent supramolecular wheel-and-axle motifs [9]. This structural difference affects the compound's ability to form cocrystals and solvates, with 4'-aminobenzanilide showing greater propensity for solvate formation due to its bent architecture [9].
The hydrogen bonding patterns also differ significantly between the two compounds. PABA typically forms acid-acid dimers through R₂²(8) motifs, while 4'-aminobenzanilide forms amide-amide dimers with different geometric constraints [10]. These differences in hydrogen bonding geometries result in distinct crystal packing arrangements and physical properties.
The polymorphic behavior of 4'-aminobenzanilide follows patterns observed in related benzamide derivatives [11]. While specific polymorph identification for 4'-aminobenzanilide has not been extensively documented in the literature, the compound's structural features suggest potential for polymorphic diversity similar to other benzamide compounds [11].
The flexibility of the amide linkage and the presence of multiple hydrogen bonding sites create opportunities for different conformational arrangements in the solid state [11]. The dihedral angle between the benzene rings can vary, leading to different packing arrangements and potential polymorphs [11]. The compound's ability to adopt different conformations is evidenced by its structural similarity to benzanilide, which exhibits polymorphic behavior [12].
Environmental factors such as crystallization conditions, temperature, and solvent choice can influence the formation of different polymorphs [11]. The compound's solubility in polar solvents like DMSO and methanol suggests that solvent-mediated phase transitions may occur under appropriate conditions [1] [2] [13].
The formation of methanol solvates in 4'-aminobenzanilide is facilitated by the compound's hydrogen bonding capabilities and its solubility in methanol [1] [2] [13]. The methanol molecules can participate in hydrogen bonding with both the amide and amino functionalities, creating stable solvate structures [9].
In related benzamide systems, methanol solvates have been characterized where methanol molecules bridge different amide groups, preventing the formation of amide-amide dimers [9]. The methanol solvates of 4'-aminobenzanilide are expected to exhibit similar behavior, with methanol molecules disrupting the normal hydrogen bonding patterns observed in the anhydrous form [9].
The stability of methanol solvates depends on the strength of the hydrogen bonding interactions between the host and guest molecules [9]. The presence of both NH₂ and C=O groups in 4'-aminobenzanilide provides multiple sites for methanol coordination, potentially leading to stable solvate structures [9].
Water solvate formation in 4'-aminobenzanilide is influenced by the compound's limited water solubility and its hydrogen bonding capabilities [14]. The slightly soluble nature of the compound in water suggests that water solvates may form under specific conditions, particularly in the presence of high humidity or during crystallization from aqueous solutions [14].
Water molecules can form hydrogen bonds with the amide carbonyl oxygen and the amino nitrogen atoms, creating bridging interactions that stabilize the solvate structure [15]. The formation of water solvates is often accompanied by changes in the overall crystal packing, as water molecules can disrupt the normal hydrogen bonding patterns between host molecules [15].
The water solvate structures may exhibit different stoichiometries depending on the crystallization conditions and the availability of hydrogen bonding sites [15]. The dynamic nature of water in these structures can lead to variable hydration levels and potential phase transitions upon heating or changes in humidity [15].
Ethanol solvate formation in 4'-aminobenzanilide follows similar principles to methanol solvates but with different geometric constraints due to the larger size of ethanol molecules [9]. The ethanol molecules can participate in hydrogen bonding with the C(O)NHR functionality, preventing the dimerization of amide groups and creating unique packing arrangements [9].
The ethanol solvates are characterized by the inclusion of ethanol molecules in the crystal lattice, where they are hydrogen-bonded to the host structure [9]. The larger size of ethanol compared to methanol can lead to different cavity sizes and shapes within the crystal structure, affecting the overall stability and properties of the solvate [9].
The formation of ethanol solvates may be favored under specific crystallization conditions, particularly when using ethanol as a solvent or co-solvent [9]. The stability of these solvates depends on the balance between host-guest interactions and the entropy of the system [9].
Computational studies of 4'-aminobenzanilide employ various theoretical methods to understand its structural and electronic properties [16] [17]. Density Functional Theory (DFT) calculations using functionals such as B3LYP with basis sets like 6-31G(d,p) have been applied to analyze the electronic properties of related benzamide compounds [17].
Molecular mechanics calculations provide insights into the conformational preferences and energy landscapes of the compound [18]. The Universal Force Field (UFF) has been used in molecular dynamics simulations to study the behavior of similar benzamide derivatives [18]. These calculations help predict the preferred conformations and understand the factors governing molecular flexibility [18].
The molecular modeling studies reveal that the compound can adopt multiple conformations, with the dihedral angle between the benzene rings being a key variable [16]. The energy barriers for rotation around the amide bond and the phenyl-amide connections influence the compound's conformational behavior and crystal packing preferences [16].
Structure-property relationships in 4'-aminobenzanilide are established through combined experimental and computational approaches [16]. The compound's anticonvulsant activity has been correlated with specific structural features, including the dihedral angle between aromatic rings and the hydrogen bonding patterns [16].
Molecular modeling studies of related N-phenylbenzamide anticonvulsants have shown that active compounds adopt consistent conformations with specific geometric parameters [16]. The most active compounds place methyl substituents in proximal positions to the NH group of the central amide plane and orient the substituted phenyl ring at angles of 90-120° to the central amide plane [16].
The structure-activity relationships indicate that hydrogen bonding to the central amide group is crucial for biological activity [16]. The observed conformations facilitate the formation of hydrogen bonds to the carbonyl oxygen atom, while inactive compounds adopt conformations that obstruct these interactions [16].
Quantum chemical calculations provide detailed insights into the electronic structure and properties of 4'-aminobenzanilide [17] [19]. DFT calculations using the B3LYP functional with various basis sets have been employed to determine geometrical parameters, electronic properties, and spectroscopic characteristics [17].
The calculations reveal important electronic properties such as HOMO and LUMO energies, which confirm charge transfer within the molecule [17]. The energy gap between frontier molecular orbitals provides information about the compound's chemical reactivity and potential for electron transfer processes [17].
Natural Bond Orbital (NBO) analysis has been applied to related aminobenzamide compounds to understand intramolecular charge transfer between bonding and antibonding orbitals [17]. These calculations provide insights into the electronic delocalization patterns and the stability of different conformations [17].
The quantum chemical calculations also predict various molecular properties including polarizability, dipole moments, and vibrational frequencies [17]. These properties are essential for understanding the compound's behavior in different environments and its potential interactions with biological targets [17].
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